![molecular formula C9H8ClNO2 B1595676 3-Chloro-4,5-dimethoxybenzonitrile CAS No. 90537-30-7](/img/structure/B1595676.png)
3-Chloro-4,5-dimethoxybenzonitrile
Overview
Description
3-Chloro-4,5-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 g/mol . The IUPAC name for this compound is 3-chloro-4,5-dimethoxybenzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4,5-dimethoxybenzonitrile consists of a benzene ring substituted with a cyano group (C#N), a chlorine atom, and two methoxy groups (OCH3) . The InChI string representation of its structure isInChI=1S/C9H8ClNO2/c1-12-8-4-6 (5-11)3-7 (10)9 (8)13-2/h3-4H,1-2H3
. Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxybenzonitrile is a solid substance . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 282.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 48.9±0.4 cm³ . It has 3 hydrogen bond acceptors and 2 rotatable bonds . Its polar surface area is 42.2 Ų .Scientific Research Applications
Pharmaceutical Research
CDMBN serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is amenable to further chemical modifications, allowing for the creation of a diverse range of therapeutic agents. For instance, derivatives of CDMBN have been explored for their potential antitumor properties, as they can be designed to interfere with specific pathways involved in cancer cell proliferation .
Agrochemical Development
In the field of agrochemistry, CDMBN is utilized to develop new pesticides and herbicides. Its chemical stability and reactivity make it an ideal starting point for compounds that require specificity and potency against agricultural pests and weeds, without causing undue harm to the environment or non-target species.
Material Science
CDMBN’s unique properties are exploited in material science for the development of novel materials. It can be incorporated into polymers to enhance their thermal stability or used to create new types of coatings that provide protection against corrosion or UV radiation.
Organic Synthesis
As an organic synthesis intermediate, CDMBN is involved in the preparation of complex organic molecules. Its reactive cyano group is a versatile functional group that can undergo various transformations, enabling the construction of complex molecular architectures needed in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, CDMBN can be used as a standard or reference compound in chromatographic methods. Its well-defined physical and chemical properties allow for accurate calibration of instruments and validation of analytical methods .
Biological Studies
CDMBN has shown promise in biological studies due to its bioactive properties. It has been investigated for its antibacterial and antiviral activities, making it a valuable tool in the study of infectious diseases and the search for new antimicrobial agents.
Safety and Hazards
properties
IUPAC Name |
3-chloro-4,5-dimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNQNKFUPQFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356939 | |
Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxybenzonitrile | |
CAS RN |
90537-30-7 | |
Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4,5-dimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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